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Compound of Interest

Compound Name: m-CRESOL, 6-(METHYLTHIO)-

CAS No.: 23385-54-8

Cat. No.: B1675970

Get Quote

Executive Summary & Chemical Context
5-Methyl-2-(methylthio)phenol (Formula: C₈H₁₀OS, MW: 154.[1]23) is a substituted phenol

characterized by a methyl group at the C5 position and a methylthio (-SMe) group at the C2

(ortho) position. This ortho arrangement is critical for its fragmentation physics, distinguishing it

from para-substituted isomers often found in similar matrices.

Primary Application: Flavor chemistry (meaty, savory nuances).

Analytical Challenge: Differentiating the target from isomers like 3-methyl-4-

(methylthio)phenol (CAS 3120-74-9), which shares the same molecular ion (m/z 154) but

exhibits distinct fragment intensity ratios due to the absence of the ortho-effect.

Experimental Protocol (GC-MS)
To replicate the fragmentation patterns described, the following self-validating protocol is

recommended. This setup minimizes thermal degradation of the sulfur moiety while maximizing

ionization efficiency.
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Instrumental Parameters
Parameter Setting Rationale

Ionization Source Electron Impact (EI)
Standardizes fragmentation at

70 eV for library comparison.

Source Temp 230 °C
Prevents condensation of less

volatile sulfur phenols.

Transfer Line 250 °C
Ensures rapid transport without

thermal cracking.

Column DB-5MS (or equiv.)

Non-polar phase separates

isomers based on boiling point

(Ortho isomers typically elute

earlier due to intramolecular H-

bonding).

Scan Range m/z 35–300

Captures low mass sulfur

fragments (CHS⁺, m/z 45) and

molecular ions.

Quality Control Standard
System Suitability: Inject a standard of 2-(methylthio)phenol (MW 140).

Acceptance Criteria: The ratio of m/z 140 (M⁺) to m/z 125 ([M-CH₃]⁺) should be stable (<5%

RSD) to confirm source tuning.

Fragmentation Pathway Analysis
The mass spectrum of 5-Methyl-2-(methylthio)phenol is dominated by the stability of the

aromatic ring and the labile nature of the methylthio group.

Primary Ion: Molecular Ion (M⁺) • m/z 154
Observation: Base peak (100% relative abundance) or near-base peak.

Mechanism: The aromatic ring stabilizes the radical cation. The presence of sulfur (low

ionization energy) facilitates easy electron removal.
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Secondary Ion: Loss of Methyl Radical ([M-CH₃]⁺) • m/z
139[2][3]

Observation: High intensity (~40–60%).

Mechanism: Alpha-cleavage at the sulfur atom removes the methyl group from the -SMe

moiety.

Ortho-Effect Note: In this ortho isomer, the resulting cation can be stabilized by the adjacent

hydroxyl group, potentially forming a cyclic oxathiole-like intermediate. This stabilization often

makes the m/z 139 peak more intense or stable compared to meta-isomers.

Tertiary Ion: Ring Contraction/CO Loss ([M-CH₃-CO]⁺) •
m/z 111[3]

Observation: Moderate intensity.

Mechanism: The m/z 139 ion undergoes expulsion of carbon monoxide (CO, 28 Da), a

hallmark of phenolic fragmentation. This confirms the presence of the phenol functionality.

Diagnostic Ion: Loss of Thiomethyl Radical ([M-SMe]⁺) •
m/z 107[3]

Observation: Distinct peak.

Mechanism: Direct cleavage of the C-S bond. This fragment (C₇H₇O⁺) corresponds to a

hydroxytropylium ion, characteristic of cresols. Its presence confirms the "methyl-phenol"

core structure.

Comparative Analysis: Target vs. Isomer
Differentiation relies on relative ion abundances. The ortho arrangement in the target molecule

allows for intramolecular hydrogen bonding (OH···S), which alters the fragmentation kinetics

compared to the para isomer.

Table 1: Diagnostic Comparison
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Fragment Ion (m/z) Identity
Target: 5-Methyl-2-
(methylthio)phenol

Alternative: 3-
Methyl-4-
(methylthio)phenol

154 (M⁺) Molecular Ion 100% (Base) 100% (Base)

139 ([M-CH₃]⁺) Loss of Methyl High (~50-70%) Moderate (~48%)

125 Ring Rearrangement Low Very Low

107 ([M-SMe]⁺) Cresol Cation Moderate Low (<10%)

95 [M-SMe-C]⁺ Low Moderate (16%)

Key Differentiator Ortho-Effect

Higher m/z 107 due to

proximity of SMe/OH

facilitating cleavage.

Higher m/z 95 due to

different ring

disintegration

pathways.

Visualization of Mechanisms
Figure 1: Fragmentation Pathway of 5-Methyl-2-
(methylthio)phenol
This diagram illustrates the stepwise degradation of the molecular ion into its primary

diagnostic fragments.
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Caption: Stepwise EI fragmentation showing the dominant loss of methyl (m/z 139) and the

diagnostic loss of the thiomethyl group (m/z 107).[2][3]

Figure 2: Isomer Differentiation Logic
A decision tree for distinguishing the target from its common isomer.
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Caption: Logic flow for distinguishing 5-Methyl-2-(methylthio)phenol from para-substituted

isomers based on fragment intensity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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